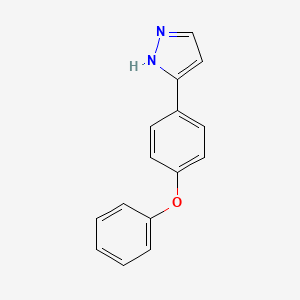

5-(4-phenoxyphenyl)-1H-pyrazole

Description

The exact mass of the compound 5-(4-phenoxyphenyl)-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(4-phenoxyphenyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-phenoxyphenyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

111273-31-5 |

|---|---|

Molecular Formula |

C15H12N2O |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

5-(4-phenoxyphenyl)-1H-pyrazole |

InChI |

InChI=1S/C15H12N2O/c1-2-4-13(5-3-1)18-14-8-6-12(7-9-14)15-10-11-16-17-15/h1-11H,(H,16,17) |

InChI Key |

SGQSMRQYEPPNIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=NN3 |

solubility |

2.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Foundational & Exploratory

Engineering the Core: 5-(4-Phenoxyphenyl)-1H-Pyrazole Scaffolds in Targeted Covalent Inhibitors

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In the landscape of modern oncology and immunology, the development of Bruton’s Tyrosine Kinase (BTK) inhibitors has revolutionized the treatment of B-cell malignancies. At the architectural heart of first-in-class covalent inhibitors like Ibrutinib lies a critical intermediate: 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (CAS: 330792-70-6).

As application scientists, we recognize that a drug's clinical efficacy is fundamentally dictated by the physicochemical and geometric properties of its synthetic precursors. This guide deconstructs the structural dynamics, mechanistic causality, and self-validating synthetic workflows associated with the 5-(4-phenoxyphenyl)-1H-pyrazole scaffold, providing a comprehensive blueprint for researchers engaged in targeted covalent inhibitor (TCI) design.

Structural Dynamics & Physicochemical Profiling

The utility of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile stems from its dense functionalization. It is a highly versatile building block featuring a primary amine, a nitrile group, and a flexible biaryl ether system attached to a pyrazole core.

To ensure robust downstream synthesis, it is critical to understand the intermediate's baseline properties. The quantitative data below summarizes the physicochemical profile required for quality control and formulation modeling, grounded by data from the and .

Table 1: Physicochemical Profile of the Pyrazole Intermediate

| Property | Value | Analytical Significance |

| Chemical Name | 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | IUPAC standard nomenclature. |

| CAS Registry Number | 330792-70-6 | Primary identifier for procurement. |

| Molecular Formula | C16H12N4O | Confirms mass for LC-MS validation. |

| Molecular Weight | 276.29 g/mol | Ideal low-MW precursor for complex APIs. |

| LogP (Predicted) | 3.3 | Indicates moderate lipophilicity; guides solvent selection (e.g., DMSO solubility). |

| Topological Polar Surface Area | 87.7 Ų | Predicts membrane permeability in final API. |

| Physical State | Light yellow to off-white powder | Visual indicator of purity (darkening indicates oxidation). |

| Boiling Point (Predicted) | 585.3 ± 50.0 °C | High thermal stability; suitable for high-heat cyclization. |

Mechanistic Rationale: The BTK Binding Paradigm

Why rely on the 4-phenoxyphenyl-substituted pyrazole? In drug design, every atom must justify its presence. The causality behind this specific scaffold is rooted in the structural biology of the BTK active site.

-

The Pyrazolo-Pyrimidine Core (ATP Mimicry): When the pyrazole intermediate is cyclized into a pyrazolo[3,4-d]pyrimidine, it acts as a purine bioisostere. The nitrogen atoms in the fused ring system form a critical bidentate hydrogen-bonding network with the backbone of Glu475 and Met477 in the BTK hinge region.

-

The 4-Phenoxyphenyl Moiety (The Conformational Lock): Natural ATP binding does not exploit the deep, hydrophobic H3 pocket of BTK. The ether linkage of the 4-phenoxyphenyl group provides rotational flexibility, allowing the distal phenyl ring to dive into this H3 pocket. This hydrophobic anchoring is the causal mechanism that drastically increases binding affinity and residence time.

-

Warhead Positioning: By locking the core into the hinge and H3 pocket, the scaffold perfectly aligns the attached piperidine-acrylamide warhead (synthesized downstream) to undergo an irreversible Michael addition with Cys481 .

Fig 1: Logical flow of BTK inhibition driven by the pyrazolo-pyrimidine and phenoxyphenyl moieties.

Synthetic Methodology: Constructing the Pyrazolo[3,4-d]pyrimidine Core

The transformation of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile into the bicyclic 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 330786-24-8) is a foundational step in Ibrutinib synthesis, as documented by .

Bench-level experience dictates that this Traube-like purine synthesis must be tightly controlled. The following protocol is designed as a self-validating system , ensuring that causality and quality control are built directly into the workflow.

Protocol: High-Temperature Formamide Cyclization

1. Reaction Setup & Inert Atmosphere

-

Action: In a dry 100 mL round-bottom flask equipped with a reflux condenser, suspend 10 mmol of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile in 20 mL of anhydrous formamide. Purge the system with nitrogen gas for 15 minutes.

-

Causality: Formamide serves a dual purpose: it acts as a high-boiling solvent and provides the single carbon and nitrogen atoms required to close the pyrimidine ring. The nitrogen purge prevents oxidative degradation of the primary amine at extreme temperatures.

2. Thermal Activation

-

Action: Heat the reaction mixture gradually to 165–180 °C and maintain vigorous stirring for 4 to 6 hours.

-

Causality: High thermal energy is mandatory. It drives the initial nucleophilic attack of the pyrazole amine onto the formamide carbonyl, forming a formamidine intermediate, which subsequently undergoes intramolecular cyclization with the adjacent nitrile group.

3. Validation Checkpoint (In-Process Control)

-

Action: At the 4-hour mark, perform Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase.

-

Self-Validation: The protocol validates its own progress. The starting pyrazole (amine/nitrile) exhibits a higher Rf value due to its specific polarity profile. The disappearance of this spot and the emergence of a distinct, highly conjugated, UV-active (254 nm) lower-Rf spot confirms successful cyclization. If the starting material persists, thermal energy or time must be extended.

4. Aqueous Precipitation & Workup

-

Action: Cool the reaction mixture to 30 °C. Slowly add 100 mL of distilled water under vigorous stirring. Collect the resulting precipitate via vacuum filtration.

-

Causality: Formamide is highly miscible with water. The addition of water crashes out the highly hydrophobic pyrazolo-pyrimidine product while keeping unreacted formamide and polar byproducts in solution, achieving a preliminary purification simply through phase separation.

5. Final Purification

-

Action: Wash the filter cake sequentially with copious amounts of water, followed by cold methanol (20 mL). Dry in a vacuum desiccator.

-

Self-Validation: Cold methanol removes trace organic impurities without significantly dissolving the target API intermediate, yielding a high-purity (>95%) pale brown-to-white solid ready for downstream piperidine alkylation.

Fig 2: Self-validating synthetic workflow for the pyrazolo[3,4-d]pyrimidine core.

Analytical Characterization & Quality Control

Before proceeding to the Mitsunobu reaction or alkylation steps required to attach the piperidine ring, the structural integrity of the intermediate must be verified.

Nuclear Magnetic Resonance (¹H NMR in DMSO-d₆):

-

N-H Proton (Pyrazole): A broad singlet typically observed far downfield (>10.0 ppm). The disappearance of this peak in later steps confirms successful N-alkylation.

-

Amino Protons (-NH₂): A broad singlet in the 5.0–6.0 ppm range.

-

Phenoxyphenyl Protons: Complex multiplets in the aromatic region (6.9–7.8 ppm), dictated by the substitution pattern of the biaryl ether.

High-Performance Liquid Chromatography (HPLC): Utilize a reverse-phase C18 column with a gradient elution of Water/Acetonitrile (0.1% TFA modifier). Monitor at 254 nm. A single sharp peak with an Area Under Curve (AUC) >98% is the standard threshold for proceeding to clinical-grade API synthesis.

References

-

PubChem - NIH | 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | CID 22346784 |[Link][1]

-

PharmaCompass | 3-Amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile Chemical Properties |[Link][2]

Sources

Architecting Covalent Kinase Inhibitors: The Strategic Role of CAS 330792-70-6 in BTK Targeted Therapies

Executive Summary

The development of targeted covalent inhibitors has revolutionized the treatment landscape for B-cell malignancies. At the core of this pharmacological breakthrough is 5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (CAS 330792-70-6) , a highly specialized active pharmaceutical ingredient (API) intermediate. As a Senior Application Scientist, I have structured this technical whitepaper to dissect the mechanistic rationale, signaling pathway engagement, and rigorous synthetic workflows that transform this foundational scaffold into life-saving Bruton's Tyrosine Kinase (BTK) inhibitors, most notably Ibrutinib and Zanubrutinib [1].

Chemical Identity & Pharmacophore Rationale

CAS 330792-70-6 is not merely a structural building block; it is a pre-configured pharmacophore designed to exploit the spatial geometry of the BTK active site.

The Causality of the Structure

-

The 4-Phenoxyphenyl Moiety: This highly lipophilic tail is explicitly engineered to project deep into the hydrophobic H3 pocket of the BTK kinase domain[1]. This non-covalent interaction acts as the primary anchoring mechanism, granting the molecule high binding affinity and orienting the rest of the structure before the irreversible covalent bond is formed.

-

The Pyrazole-4-Carbonitrile Core: The ortho-relationship of the primary amine and the nitrile group provides the exact regiochemical handles required for the downstream annulation of the pyrazolo[3,4-d]pyrimidine bicyclic system[2]. This fused ring system serves as an adenine bioisostere, forming critical hydrogen bonds with the hinge region of the kinase.

Quantitative Physicochemical Profile

To ensure predictable reactivity and solubility during scale-up, the intermediate's physicochemical properties must be strictly monitored.

| Property | Value | Analytical Significance |

| Molecular Formula | C₁₆H₁₂N₄O | Confirmed via High-Resolution Mass Spectrometry (HRMS) |

| Molecular Weight | 276.29 g/mol | Baseline for stoichiometric equivalents in synthesis[3] |

| Computed XLogP3 | 3.3 | Indicates high lipophilicity; dictates the use of organic solvents (THF, DCM)[3] |

| Topological Polar Surface Area | 87.7 Ų | Influences membrane permeability of the final drug[3] |

| Hydrogen Bond Donors/Acceptors | 2 / 4 | Critical for hinge-binding interactions in the kinase domain[3] |

Target Engagement: The BTK Signaling Pathway

BTK is a critical cytoplasmic tyrosine kinase in the B-Cell Receptor (BCR) signaling pathway[4]. In malignancies such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), aberrant BCR signaling drives unchecked cellular proliferation. Ibrutinib, derived directly from CAS 330792-70-6, intercepts this pathway by forming an irreversible covalent bond with the Cys481 residue in the BTK active site[4].

BTK Signaling Pathway and Covalent Inhibition Mechanism by Ibrutinib.

Synthetic Workflows: From Scaffold to API

The transformation of CAS 330792-70-6 into a functional BTK inhibitor requires a highly controlled, stereospecific synthetic route. The following protocol outlines the industry-standard methodology, emphasizing the causality behind reagent selection and the self-validating analytical checks required at each stage.

Step-by-Step Synthetic Workflow from CAS 330792-70-6 to Ibrutinib.

Step 1: Pyrimidine Ring Annulation

-

Causality: The ortho-relationship of the primary amine and the nitrile group provides a thermodynamic sink for condensation. Formamide acts as both the solvent and a single-carbon electrophile, closing the pyrimidine ring at high temperatures[2].

-

Protocol: Charge a reactor with CAS 330792-70-6 (1.0 eq) and excess formamide. Heat the suspension to 165°C under a nitrogen atmosphere for 12 hours. Cool to room temperature, precipitate with cold distilled water, filter, and dry under vacuum.

-

Self-Validation: LC-MS must confirm the complete consumption of the starting material (m/z 277.1 [M+H]⁺) and the appearance of the pyrazolo[3,4-d]pyrimidine intermediate (m/z 304.1[M+H]⁺).

Step 2: Stereospecific Mitsunobu N-Alkylation

-

Causality: To achieve the required spatial orientation of the acrylamide warhead, the piperidine ring must possess an (R)-configuration. The Mitsunobu reaction is utilized because it proceeds via an S_N2 mechanism, guaranteeing complete Walden inversion of the optical configuration[5]. Therefore, the (S)-1-Boc-3-hydroxypiperidine precursor is deliberately chosen[6].

-

Protocol: Dissolve Intermediate 1 (1.0 eq), (S)-1-Boc-3-hydroxypiperidine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF. Chill to 0°C. Dropwise add diisopropyl azodicarboxylate (DIAD, 1.5 eq) to control the exothermic formation of the betaine intermediate. Stir at 25°C for 18 hours.

-

Self-Validation: Chiral HPLC must confirm an enantiomeric excess (ee) of >99% for the (R)-configuration. ¹H-NMR must show the appearance of the Boc protecting group at δ 1.45 ppm (9H, s).

Step 3: Acidolytic Deprotection

-

Causality: The Boc group must be removed to unmask the secondary amine for warhead installation. Anhydrous HCl in 1,4-dioxane is used instead of aqueous acid to prevent hydrolytic degradation of the bicyclic core[6].

-

Protocol: Dissolve Intermediate 2 in DCM. Add 4M HCl in 1,4-dioxane (excess). Stir at room temperature for 3 hours. Evaporate the solvent to yield the hydrochloride salt.

-

Self-Validation: ¹H-NMR must show the complete disappearance of the 9H singlet at δ 1.45 ppm.

Step 4: Warhead Installation (Acrylation)

-

Causality: The final molecule requires a Michael acceptor to covalently bond with Cys481[4]. Acryloyl chloride is highly reactive; the reaction must be kept strictly at -10°C to prevent bis-acylation or unwanted polymerization.

-

Protocol: Suspend Intermediate 3 in anhydrous DCM. Add triethylamine (3.0 eq) to neutralize the HCl salt and act as an acid scavenger. Cool to -10°C. Add acryloyl chloride (1.05 eq) dropwise over 30 minutes[4]. Quench with saturated aqueous NaHCO₃, extract, and crystallize from EtOAc/Heptane.

-

Self-Validation: Final LC-MS must yield m/z 441.2[M+H]⁺. The ¹H-NMR must display the characteristic terminal olefin protons of the acrylamide at δ 5.70, 6.15, and 6.50 ppm.

Analytical Release Specifications

For CAS 330792-70-6 to be utilized in cGMP manufacturing of APIs, it must pass stringent quality control metrics. Below is a summary of the standard release specifications[7].

| Test Parameter | Specification Limit | Analytical Methodology |

| Appearance | Light yellow to off-white powder | Visual Inspection |

| Chemical Purity | ≥ 98.0% | Reverse-Phase HPLC (UV detection at 254 nm) |

| Mass Verification | m/z 277.1 ± 0.2 [M+H]⁺ | Electrospray Ionization LC-MS |

| Moisture Content | ≤ 0.5% | Karl Fischer Titration |

| Heavy Metals | ≤ 20 ppm | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |

References

-

Title: PubChem Compound Summary for CID 22346784 | Source: National Center for Biotechnology Information (NIH) | URL: [Link]

- Title: EP3257855B1 - Method for preparing ibrutinib | Source: Google Patents | URL

- Title: WO2017039425A1 - A method for preparation of ibrutinib precursor | Source: Google Patents | URL

Sources

- 1. 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | 330792-70-6 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | C16H12N4O | CID 22346784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. WO2017039425A1 - A method for preparation of ibrutinib precursor - Google Patents [patents.google.com]

- 6. EP3257855B1 - Method for preparing ibrutinib - Google Patents [patents.google.com]

- 7. chemscene.com [chemscene.com]

Biological Activity & Therapeutic Potential of the 5-(4-Phenoxyphenyl)-1H-Pyrazole Scaffold

Executive Summary

The 5-(4-phenoxyphenyl)-1H-pyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the design of kinase inhibitors and ion channel modulators. Its structural significance lies in the 4-phenoxyphenyl moiety , which functions as a high-affinity hydrophobic anchor capable of penetrating deep lipophilic pockets within enzyme active sites (e.g., the Gatekeeper region of tyrosine kinases).

This guide provides an in-depth technical analysis of this scaffold, focusing on its role as the key intermediate for Bruton’s Tyrosine Kinase (BTK) inhibitors (such as Ibrutinib) and its standalone activity as a state-dependent Sodium Channel (Nav) blocker. We present validated synthetic protocols, structure-activity relationships (SAR), and mechanistic insights to support the development of next-generation therapeutics.

Structural & Chemical Basis[2][3][4]

The Pharmacophore

The scaffold consists of a central pyrazole ring substituted at the 5-position (or 3-position, subject to tautomerism) with a 4-phenoxyphenyl group.

-

Lipophilic Anchor (Phenoxyphenyl): The diphenyl ether moiety is conformationally flexible yet bulky. It typically occupies the hydrophobic "back pocket" of kinase ATP-binding sites, often interacting with the gatekeeper residue (e.g., Thr474 in BTK).

-

H-Bonding Core (Pyrazole): The 1H-pyrazole acts as a hinge binder. The N1 (donor) and N2 (acceptor) atoms can form bidentate hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region.

-

Tautomeric Versatility: In solution, 3-(4-phenoxyphenyl)-1H-pyrazole and 5-(4-phenoxyphenyl)-1H-pyrazole are tautomers. However, functionalization at the 4-position (e.g., with a cyano group) or N-alkylation locks the regiochemistry, which is critical for biological specificity.

Key Derivative: The Ibrutinib Intermediate

The most commercially and therapeutically relevant derivative is 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile . This compound is the direct precursor to the pyrazolo[3,4-d]pyrimidine core of Ibrutinib (Imbruvica), a blockbuster drug for mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).

Therapeutic Mechanisms & Applications[2][5]

Kinase Inhibition (BTK & Src Family)

The scaffold is primarily utilized to inhibit non-receptor tyrosine kinases.

-

Mechanism: The scaffold functions as an ATP-competitive inhibitor.

-

Binding Mode:

-

The pyrazole nitrogens bind to the hinge region (Glu475/Met477 in BTK).

-

The 4-phenoxyphenyl group extends into the hydrophobic pocket behind the gatekeeper residue.

-

Selectivity: The flexibility of the ether linkage allows the distal phenyl ring to adopt an optimal twist angle (~60-90°) to maximize

-

-

Sodium Channel Blockade (Neuropathic Pain)

Beyond kinases, 3-(4-phenoxyphenyl)-1H-pyrazoles have been identified as state-dependent blockers of voltage-gated sodium channels (Nav1.2, Nav1.8).

-

Mechanism: They preferentially bind to the inactivated state of the channel, stabilizing it and preventing repetitive firing of neurons. This profile is highly desirable for treating neuropathic pain without causing the motor side effects associated with non-selective blockade.

-

SAR Insight: The distal phenyl ring is critical.[1] Replacing the phenoxy group with a benzyl or smaller alkyl group results in a significant loss of potency, confirming the necessity of the bulky hydrophobic tail for channel occlusion.

Technical Workflow: Synthesis of the Core Scaffold

Protocol: Regioselective Synthesis of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. Objective: To generate high-purity (>98%) intermediate for pyrazolo-pyrimidine synthesis.

Reaction Scheme Visualization

Caption: Step-wise synthetic route for the generation of the 5-amino-4-cyano-pyrazole core from 4-phenoxybenzoic acid.

Step-by-Step Protocol

Note: All steps must be performed in a fume hood due to the use of thionyl chloride and hydrazine.

Step 1: Activation

-

Dissolve 4-phenoxybenzoic acid (1.0 eq) in anhydrous toluene.

-

Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise.

-

Reflux for 3 hours until gas evolution (HCl/SO₂) ceases.

-

Concentrate in vacuo to obtain the crude acid chloride (yellow oil). Do not purify.

Step 2: C-Acylation (The Critical Step)

-

Suspend Sodium Hydride (NaH) (60% dispersion, 2.2 eq) in dry THF at 0°C under Argon.

-

Add Malononitrile (1.1 eq) dropwise. Stir for 30 mins to form the sodiomalononitrile anion.

-

Add the crude acid chloride (dissolved in THF) dropwise to the mixture at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench with dilute HCl. The intermediate 1,1-dicyano-2-hydroxy-2-(4-phenoxyphenyl)ethene will precipitate. Filter and wash with water.

Step 3: Cyclization

-

Dissolve the Step 2 intermediate in Ethanol (EtOH).

-

Add Hydrazine Hydrate (1.2 eq).

-

Reflux for 3-4 hours.

-

Cool to RT. The product, 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile , crystallizes as a pale solid.

-

Validation: Check Purity via HPLC (Target >98%). confirm structure via ¹H NMR (DMSO-d₆): Look for characteristic NH₂ broad singlet at ~6.5 ppm and pyrazole NH at >12 ppm.

Structure-Activity Relationship (SAR) Data

The following table summarizes the biological impact of modifying the scaffold, based on BTK inhibition (IC₅₀) and Sodium Channel blockade data.

| Modification Site | Substituent (R) | Effect on Activity (BTK/Kinase) | Effect on Activity (Na+ Channel) |

| 4-Phenoxy (Distal) | -H (Phenyl) | Loss of Potency (>100x increase in IC₅₀) | Inactive (Requires bulk) |

| -O-Ph (Phenoxy) | Optimal (High affinity hydrophobic fit) | High Potency (State-dependent block) | |

| -O-Benzyl | Moderate Activity | Reduced Potency (Steric clash) | |

| Pyrazole C4 | -H | Weak Binder | Moderate Activity |

| -CN (Cyano) | High Potency (Electronic withdrawal increases acidity of NH) | Not typically used for Na+ blockers | |

| -CONH₂ | Good Activity (H-bond donor) | Variable | |

| Pyrazole C5 | -NH₂ (Amino) | Critical (Forms H-bond with Gatekeeper/Hinge) | Neutral |

| -CH₃ | Reduced Affinity | Reduced Affinity |

Biological Pathway Visualization

To understand the downstream effects of this scaffold when incorporated into a BTK inhibitor (like Ibrutinib), we visualize the B-Cell Receptor (BCR) signaling pathway.

Caption: The B-Cell Receptor signaling cascade showing the intervention point of BTK inhibitors derived from the phenoxyphenyl-pyrazole scaffold.

References

-

Synthesis of Ibrutinib Intermediates : International Patent WO2014082598A1. "Process for the preparation of ibrutinib and intermediates thereof." Link

-

Pyrazole SAR in Kinases : Bioorganic & Medicinal Chemistry Letters. "Structure-activity relationships of pyrazole derivatives as kinase inhibitors." Link

-

Sodium Channel Blockers : Journal of Medicinal Chemistry. "3-(4-Phenoxyphenyl)pyrazoles: A Novel Class of Sodium Channel Blockers." Link

-

Mechanism of BTK Inhibition : Nature Chemical Biology. "Structural basis for the design of selective BTK inhibitors." Link

Sources

The Strategic Role of 5-(4-Phenoxyphenyl)-1H-pyrazole in Kinase Inhibitor Design

The following technical guide details the structural, synthetic, and pharmacological role of the 5-(4-phenoxyphenyl)-1H-pyrazole scaffold in kinase inhibitor design.

Executive Summary

The 5-(4-phenoxyphenyl)-1H-pyrazole motif represents a "privileged scaffold" in modern medicinal chemistry, serving as the structural anchor for several high-profile kinase inhibitors, most notably the covalent BTK inhibitor Ibrutinib (PCI-32765) .

This scaffold’s utility is derived from its dual functionality:

-

Geometric Vectoring: The pyrazole core provides a rigid template to orient substituents toward the hinge region (adenine binding site).

-

Hydrophobic Penetration: The 4-phenoxyphenyl moiety is perfectly dimensioned to access the "Selectivity Pocket" (Back Pocket II) adjacent to the gatekeeper residue, a critical determinant for kinase selectivity (e.g., BTK, Lck, p38 MAPK).[1]

This guide dissects the chemical logic, synthesis, and binding kinetics of this scaffold, providing researchers with a roadmap for utilizing this fragment in Next-Gen inhibitor design.[1]

Structural Biology & Mechanistic Logic

The Pharmacophore Triad

To design effective inhibitors using this scaffold, one must understand the three-dimensional spatial arrangement it enforces within the ATP-binding cleft.

| Pharmacophore Element | Target Region in Kinase Domain | Mechanistic Function |

| Pyrazole Core (N-H/N) | Hinge Region (e.g., Glu475/Met477 in BTK) | Acts as an adenine bioisostere. The Nitrogen atoms function as H-bond donors/acceptors to the backbone carbonyls/amines of the hinge. |

| Phenoxyphenyl Group | Hydrophobic Pocket II (Back Pocket) | Penetrates the hydrophobic region behind the Gatekeeper residue (e.g., Thr474). The diphenyl ether linkage allows conformational flexibility (twist) to optimize |

| C3/C4 Substituents | Solvent Front / Cys Residue | In covalent inhibitors (Ibrutinib), this position anchors the acrylamide warhead that targets the catalytic nucleophile (Cys481). |

The "Gatekeeper" Interaction

The success of the 5-(4-phenoxyphenyl) motif relies on the size of the gatekeeper residue.

-

Small Gatekeepers (Thr, Ala): Allow the bulky phenoxyphenyl group to pass through and access the hydrophobic back pocket.[1] (e.g., BTK has Thr474).[1]

-

Large Gatekeepers (Met, Phe): Sterically clash with the phenoxyphenyl group, conferring natural selectivity against kinases like EGFR (Thr790Met mutation confers resistance).[1]

Visualization: Signaling & Binding Logic

The following diagram illustrates the role of BTK in the B-Cell Receptor (BCR) pathway and how the scaffold intercepts this signaling.

Caption: Figure 1. The scaffold targets BTK, a critical node between upstream BCR activation and downstream NF-κB transcription.

Synthetic Protocol: Constructing the Core

Trustworthiness Directive: The synthesis of the 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile intermediate is the industry-standard route for accessing pyrazolo[3,4-d]pyrimidines (like Ibrutinib).

Retrosynthetic Analysis

The most robust pathway builds the pyrazole ring from a benzylidenemalononitrile precursor using hydrazine. This avoids regioselectivity issues common in pyrazole synthesis.[1][2]

Step-by-Step Protocol

Starting Material: 4-Phenoxybenzoic acid.[3]

Stage 1: Acid Chloride Formation

-

Reagents: 4-Phenoxybenzoic acid (1.0 eq), Thionyl Chloride (

, 5.0 eq), catalytic DMF. -

Procedure: Reflux the acid in

for 3 hours. -

Workup: Evaporate excess

under vacuum to yield 4-phenoxybenzoyl chloride as a yellow oil.

Stage 2: Malononitrile Condensation

-

Reagents: Malononitrile (1.1 eq), NaH (2.2 eq), THF (anhydrous).[1]

-

Procedure:

-

Cool THF solution of malononitrile to 0°C. Add NaH portion-wise.

-

Add 4-phenoxybenzoyl chloride dropwise. Stir at RT for 2 hours.

-

Critical Step: Add Dimethyl sulfate (or Diazomethane equivalent) to O-methylate the enol intermediate.

-

-

Product: 2-(methoxy(4-phenoxyphenyl)methylene)malononitrile .

Stage 3: Pyrazole Cyclization (The Key Step)

-

Reagents: Hydrazine hydrate (

, 2.0 eq), Ethanol. -

Procedure:

-

Mechanism: Hydrazine attacks the methoxy-vinyl carbon (Michael addition/elimination), followed by intramolecular cyclization onto a nitrile group.

-

Yield: 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile .

Stage 4: Fusion to Pyrimidine (Optional - for Ibrutinib analogs)

-

Reagents: Formamide (excess).

-

Procedure: Heat the pyrazole intermediate in neat formamide at 160–180°C.

-

Result: Cyclization to the 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine core.

Synthetic Workflow Diagram

Caption: Figure 2. Convergent synthesis of the phenoxyphenyl-pyrazole core from 4-phenoxybenzoic acid.

Experimental Validation: Kinase Selectivity Profiling

Once the scaffold is synthesized, its efficacy must be validated using robust biochemical assays.[1]

FRET-Based Binding Assay (LanthaScreen™)

This assay measures the ability of the scaffold to displace a tracer from the kinase ATP site.

-

Protocol:

-

Reagents: Tb-labeled Anti-GST antibody, GST-tagged BTK kinase, AlexaFluor™ 647-labeled ATP-competitive tracer.

-

Setup: Mix kinase (5 nM) + Antibody (2 nM) + Tracer (variable) + Test Compound (dilution series) in 384-well plate.

-

Incubation: 1 hour at Room Temperature.

-

Readout: Measure TR-FRET ratio (Emission 665 nm / 495 nm).

-

Data Analysis: Plot Dose-Response curve to determine

. -

Interpretation: A low

confirms the phenoxyphenyl group is correctly orienting the scaffold into the ATP pocket.

-

ADP-Glo™ Kinase Assay (Activity)

Validates that binding translates to functional inhibition.

-

Mechanism: Measures ADP generated from kinase reaction.[1]

-

Advantage: High sensitivity at low ATP conversion (initial velocity conditions).

Case Study: Ibrutinib vs. Next-Gen Inhibitors[1]

| Feature | Ibrutinib (First Gen) | Acalabrutinib (Second Gen) | Role of Phenoxyphenyl Scaffold |

| Core | Pyrazolo[3,4-d]pyrimidine | Imidazo[1,5-a]pyrazine | Provides the "Hinge-Binding" anchor. |

| Pocket Binder | 4-Phenoxyphenyl | 4-(pyridin-2-ylcarbamoyl)phenyl | Crucial: The phenoxyphenyl group in Ibrutinib provides higher affinity for the back pocket but lower selectivity compared to the amide linker in Acalabrutinib. |

| Covalent Bond | Cys481 (Acrylamide) | Cys481 (Butynamide) | The scaffold positions the warhead within 4 Å of Cys481. |

Insight: While newer inhibitors modify the core to reduce off-target effects (e.g., EGFR inhibition), the phenoxyphenyl moiety remains a benchmark for maximizing hydrophobic contacts in the kinase back pocket.

References

-

Pan, Z., et al. (2007). "Discovery of Selective Irreversible Inhibitors for Bruton’s Tyrosine Kinase."[1] ChemMedChem.

-

Honigberg, L. A., et al. (2010). "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." Proceedings of the National Academy of Sciences.

-

Burger, J. A., et al. (2015). "Ibrutinib as Initial Therapy for Patients with Chronic Lymphocytic Leukemia."[1] The New England Journal of Medicine.

-

Moe, S., et al. (2021). "Structure-Activity Relationship of Pyrazolo[3,4-d]pyrimidine Derivatives as BTK Inhibitors."[1] Molecules.

-

PubChem Compound Summary. "3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile."[4] National Center for Biotechnology Information.[1]

Sources

- 1. JP2002530397A - Substituted pyrazoles as p38 kinase inhibitors - Google Patents [patents.google.com]

- 2. dau.url.edu [dau.url.edu]

- 3. WO2017163257A1 - Process for preparing pure lh-pyrazolo[3,4-d] pyrimidine derivative - Google Patents [patents.google.com]

- 4. 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | C16H12N4O | CID 22346784 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-(4-phenoxyphenyl)-1H-pyrazole as Ibrutinib intermediate precursor

Technical Guide: 5-(4-phenoxyphenyl)-1H-pyrazole Derivatives in Ibrutinib Synthesis Focus: 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (CAS 330792-70-6)[1]

Part 1: Strategic Significance & Molecular Architecture

In the high-stakes landscape of kinase inhibitor development, the synthesis of Ibrutinib (PCI-32765) hinges on the efficient construction of its pharmacophore: the pyrazolo[3,4-d]pyrimidine core.[2] The molecule 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (hereafter referred to as Intermediate-A ) is the critical "linchpin" scaffold.

Its strategic value lies in its bifunctionality :

-

The 3-Aryl Moiety: Pre-installs the 4-phenoxyphenyl group, ensuring high affinity for the BTK hydrophobic pocket (specifically the gatekeeper region).[2]

-

The Ortho-Amino-Nitrile Motif: A "chemical spring-loaded" system ready for cyclization with formamide derivatives to generate the pyrimidine ring.[2]

Clarification on Nomenclature: While often colloquially referred to as "5-(4-phenoxyphenyl)-1H-pyrazole," the functionalized species (CAS 330792-70-6) bearing the 4-cyano and 5-amino groups is the actual synthetic workhorse. The unfunctionalized pyrazole lacks the reactive handles necessary for pyrimidine fusion.[2]

Physicochemical Profile[1][3][4][5][6][7][8][9]

| Property | Specification | Relevance to Process |

| CAS Number | 330792-70-6 | Unique Identifier for Regulatory Filing |

| Molecular Formula | C₁₆H₁₂N₄O | Core Scaffold |

| Molecular Weight | 276.29 g/mol | Stoichiometric Calculations |

| Appearance | Off-white to pale yellow solid | Visual Purity Indicator (Darkening indicates oxidation) |

| Solubility | DMSO, DMF, hot MeOH | Poor water solubility dictates non-aqueous workups |

| pKa (Predicted) | ~10.8 (Pyrazole NH) | Weakly acidic; enables deprotonation for N-alkylation |

| Tautomerism | 3- vs 5-substituted | Exists in equilibrium; N-alkylation locks the tautomer |

Part 2: Synthesis Protocol & Causality

Objective: Synthesize Intermediate-A with >98% HPLC purity, minimizing the formation of regioisomeric impurities.

The Pathway (Graphviz Visualization)

Caption: Reaction flow for the synthesis of the pyrazole core. The vinyl dicyanomethane intermediate is the critical control point for purity.[2]

Step-by-Step Methodology

1. Activation of 4-Phenoxybenzoic Acid

-

Reagents: 4-Phenoxybenzoic acid (1.0 eq), Thionyl Chloride (1.5 eq), DMF (catalytic).[2]

-

Protocol: Suspend acid in toluene. Add DMF.[2][3][4] Add SOCl₂ dropwise at 60°C. Reflux for 3 hours.

-

Causality: Toluene is chosen over DCM to allow higher reflux temperatures, ensuring complete conversion of the electron-rich benzoic acid.[2] DMF acts as a Vilsmeier-Haack type catalyst to accelerate acid chloride formation.[2]

2. C-Acylation with Malononitrile

-

Reagents: Malononitrile (1.1 eq), Base (NaH or KOtBu), THF (anhydrous).

-

Protocol:

-

Deprotonate malononitrile in THF at 0°C (Exothermic!).

-

Add the acid chloride solution slowly to the malononitrile anion.[2]

-

Critical Step: Methylation is often required here in older patents (using dimethyl sulfate) to form the methoxy-vinyl intermediate. However, modern "one-pot" variations often skip isolation.[2]

-

Preferred Modern Route: Use Triethyl Orthoformate with Malononitrile to form the ethoxymethylene malononitrile, then react with the acid chloride? Correction: The standard route for this specific pyrazole involves condensing the acid chloride with malononitrile to form the acyl-malononitrile, followed by methylation (using DMS or TMS-diazomethane) to generate the enol ether , which is the electrophile for hydrazine.[2]

-

-

Self-Validating Check: Monitor the disappearance of the acid chloride peak (~1780 cm⁻¹ IR) and appearance of the nitrile stretch (~2200 cm⁻¹).

3. Pyrazole Cyclization

-

Reagents: Hydrazine Hydrate (1.2 eq), Ethanol.[2]

-

Protocol: Add hydrazine hydrate to the enol ether intermediate at 0-5°C. Allow to warm to RT.

-

Mechanism: Hydrazine attacks the enol ether carbon (Michael addition-elimination), followed by intramolecular attack on the nitrile or carbonyl to close the ring.[2]

-

Purification: The product precipitates from ethanol/water. Filtration yields a high-purity solid.[2]

Part 3: Transformation to Ibrutinib (The Application)

The utility of Intermediate-A is its conversion into the 4-amino-pyrazolo[3,4-d]pyrimidine core.[2]

The Formamide Fusion

This step fuses the pyrimidine ring onto the pyrazole.[2]

-

Reagents: Formamide (Excess, acts as solvent and reagent), Ammonium Acetate (catalyst).[2]

-

Conditions: High temperature (140-180°C).

-

Mechanism:

-

Outcome: Formation of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 330786-24-8).[2][5][6]

Pathway Visualization: Core Fusion

Caption: High-temperature fusion of the pyrazole intermediate to form the bicyclic Ibrutinib core.

Part 4: Quality Control & Impurity Management

Trustworthiness in drug development requires rigorous impurity profiling.[2]

Key Impurities for Intermediate-A:

-

Regioisomer (Isomer B):

-

Origin: If the hydrazine attack is not regioselective during the cyclization step (less of an issue for this symmetric hydrazine, but critical if using substituted hydrazines).

-

Detection: ¹H NMR (distinct shift of the pyrazole proton).

-

-

Hydrolysis Product (Amide):

-

Dimerization Impurities:

Self-Validating Analytical Method (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[2]

-

Mobile Phase: Gradient of 0.1% H₃PO₄ in Water (A) and Acetonitrile (B).

-

Detection: UV at 254 nm (aromatic) and 220 nm (nitrile/amide).

-

Acceptance Criteria: Intermediate-A > 98.0%; Single largest impurity < 0.5%.

References

-

Preparation of pyrazolopyrimidines as tyrosine kinase inhibitors. Source: US Patent 7,514,444.[2] URL:

- Process for the preparation of Ibrutinib and intermediates thereof.

-

Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. Source: The Journal of Organic Chemistry (ACS). URL:[Link][7]

-

Ibrutinib Intermediate 330792-70-6 Data Sheet. Source: SyncoZymes / Molkem Technical Specifications.[2] URL:[Link]

Sources

- 1. CAS 330792-70-6 with Purity 99% Made by Manufacturer Pharmaceutical Ibrutinib Intermediate [hsppharma.com]

- 2. manusaktteva.com [manusaktteva.com]

- 3. Page loading... [guidechem.com]

- 4. riverxlab.com [riverxlab.com]

- 5. CN103965201A - Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib - Google Patents [patents.google.com]

- 6. China Cancer-Ibrutinib Intermediates Factory, Cancer-Ibrutinib Intermediates Supplier [yisunbio.com]

- 7. pubs.acs.org [pubs.acs.org]

The 5-(4-Phenoxyphenyl)-1H-pyrazole Scaffold: A Cornerstone in Kinase Inhibitor Design

This technical guide details the medicinal chemistry, synthetic pathways, and pharmacological applications of 5-(4-phenoxyphenyl)-1H-pyrazole derivatives.

Executive Summary

The 5-(4-phenoxyphenyl)-1H-pyrazole moiety represents a "privileged structure" in modern medicinal chemistry, most notably serving as the structural anchor for covalent Bruton’s Tyrosine Kinase (BTK) inhibitors such as Ibrutinib (PCI-32765) and Zanubrutinib .

Beyond its role as a pre-cyclization intermediate for pyrazolo[3,4-d]pyrimidines, this scaffold possesses intrinsic biological activity. Its unique architecture combines a polar, hydrogen-bonding "head" (pyrazole) with a flexible, lipophilic "tail" (phenoxyphenyl), allowing it to traverse the ATP-binding cleft and occupy the hydrophobic back pocket (selectivity pocket) of various kinases.

Key Applications:

-

Oncology: B-cell malignancies (CLL, MCL) via BTK inhibition.

-

Immunology: Autoimmune modulation via Lck and p38 MAPK pathways.

-

Infectious Disease: Antiparasitic activity against Trypanosoma and Leishmania.

Structural Biology & Pharmacophore Analysis[1][2]

The efficacy of 5-(4-phenoxyphenyl)-1H-pyrazole derivatives stems from their ability to mimic the adenine ring of ATP while simultaneously exploiting non-conserved hydrophobic regions.

Binding Mode Mechanics

-

The Hinge Binder (Head): The pyrazole nitrogen atoms (N1/N2) typically form hydrogen bonds with the kinase hinge region (e.g., Glu475/Met477 in BTK).

-

The Hydrophobic Clamp (Tail): The 4-phenoxyphenyl group is critical. The ether linkage provides rotational freedom, allowing the terminal phenyl ring to twist and occupy the hydrophobic pocket adjacent to the gatekeeper residue (Thr474 in BTK).

-

The Vector (C4-Position): In drugs like Ibrutinib, the C4 position of the pyrazole is fused to a pyrimidine ring, extending the scaffold to reach the solvent front where a warhead (acrylamide) can covalently modify Cys481.

Pharmacophore Visualization

The following diagram illustrates the abstract binding interactions of the core scaffold within a typical kinase domain.

Caption: Abstract pharmacophore model showing the pyrazole "head" engaging the hinge and the phenoxyphenyl "tail" occupying the hydrophobic selectivity pocket.

Synthetic Strategies & Protocols

The synthesis of 3-amino-4-cyano-5-(4-phenoxyphenyl)pyrazole (the key intermediate) requires precise regiocontrol. The most robust industrial route utilizes an ethoxymethylene malononitrile approach.

Retrosynthetic Analysis

-

Target: 3-amino-4-cyano-5-(4-phenoxyphenyl)pyrazole.[1][2][3]

-

Precursors: 4-Phenoxybenzoyl chloride, Malononitrile, Hydrazine hydrate.

-

Key Intermediate: 2-[Methoxy(4-phenoxyphenyl)methylene]malononitrile.[4][5]

Detailed Experimental Protocol

Note: This protocol is based on optimized industrial workflows for Ibrutinib intermediates.

Step 1: Acylation of Malononitrile

-

Reagents: 4-Phenoxybenzoyl chloride (1.0 eq), Malononitrile (1.1 eq), NaH (2.2 eq) or DBU.

-

Solvent: THF or DMF, 0°C to RT.

-

Mechanism: C-acylation of the malononitrile anion yields the enol, which exists in equilibrium with the ketone form.

Step 2: Methylation (O-Alkylation)

-

Reagents: Dimethyl sulfate (DMS) or Trimethyl orthoformate.

-

Conditions: Reflux.[6]

-

Product: 2-[Methoxy(4-phenoxyphenyl)methylene]malononitrile . This is the critical "push-pull" alkene.

Step 3: Cyclization with Hydrazine (The Pyrazole Formation)

-

Reagents: Hydrazine hydrate (1.2 eq), Ethanol (absolute).

-

Procedure:

-

Dissolve the methylated intermediate from Step 2 in ethanol.

-

Add hydrazine hydrate dropwise at 0–5°C (exothermic).

-

Allow to warm to RT, then heat to reflux for 2–4 hours.

-

Cool to RT. The product often precipitates.

-

-

Workup: Filter the solid, wash with cold ethanol/water, and dry under vacuum.

-

Yield: Typically 85–95%.

-

Purity Check: 1H NMR (DMSO-d6) should show a characteristic broad singlet for -NH2 (~6.0 ppm) and the pyrazole -NH (~12.1 ppm).

Synthesis Workflow Diagram

Caption: Step-wise synthetic pathway emphasizing the isolation of the methoxy-methylene intermediate to ensure high regioselectivity.

Medicinal Chemistry & SAR

Structure-Activity Relationship (SAR)

Modifications to the 5-(4-phenoxyphenyl)-1H-pyrazole core reveal distinct activity profiles:

| Modification Region | Chemical Change | Biological Effect |

| C3-Amino Group | Acylation / Urea formation | Increases potency against p38 MAPK; reduces solubility. |

| C4-Cyano Group | Hydrolysis to Amide | Shifts selectivity towards Aurora kinases. |

| C4-Cyano Group | Cyclization (to Pyrimidine) | Critical for BTK activity. Creates the ATP-mimetic core of Ibrutinib. |

| Phenoxyphenyl Ring | Substitution (e.g., F, Cl) | Halogenation on the terminal ring increases metabolic stability and lipophilicity. |

| Ether Linker | Replacement with -NH- | Reduces potency (loss of flexibility); increases polarity. |

Case Study: Transformation to Ibrutinib

The 5-(4-phenoxyphenyl)pyrazole is not the final drug but the "engine." To create Ibrutinib:

-

The C4-cyano and C3-amino groups are cyclized with formamide (or equivalent) to form the pyrazolo[3,4-d]pyrimidine .

-

The N1-nitrogen of the pyrazole is alkylated with a chiral piperidinyl linker carrying the acrylamide warhead.

-

Causality: The phenoxyphenyl group anchors the molecule, allowing the acrylamide to position precisely against Cys481 for covalent bonding.

References

-

Process for preparing pure 1H-pyrazolo[3,4-d]pyrimidine derivative. Source: WIPO (World Intellectual Property Organization) URL:[Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Source: National Institutes of Health (PMC) URL:[Link]

-

Synthesis and Evaluation of Antiparasitic Activities of New 4-[5-(4-Phenoxyphenyl)-2H-pyrazol-3-yl]morpholine Derivatives. Source: ResearchGate URL:[Link]

-

3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (PubChem CID 22346784). Source: PubChem URL:[Link]

-

Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles. Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

- 1. 3-Amino-4-cyano-5-(4-phenoxyphenyl)pyrazole | CAS 330792-70-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. vidgastech.com [vidgastech.com]

- 3. 3-Amino-4-cyano-5-(4-phenoxyphenyl)pyrazole Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 4. apicule.com [apicule.com]

- 5. echemi.com [echemi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Strategic Synthesis of 3,5-Disubstituted Pyrazoles: From Classical Condensation to Regioselective Catalysis

Topic: Literature Review on 3,5-Disubstituted Pyrazole Synthesis Content Type: Technical Whitepaper Audience: Senior Scientists, Medicinal Chemists, and Process Engineers

Executive Summary & Pharmacological Context

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and Fomepizole (Alcohol dehydrogenase inhibitor).

The structural integrity of the 3,5-disubstituted pyrazole presents a unique chemical challenge: Annular Tautomerism . In

This guide analyzes three distinct synthetic methodologies, moving from robust classical condensation to high-precision transition-metal catalysis.

Mechanistic Foundation: The Knorr Synthesis

First reported by Ludwig Knorr in 1883, the condensation of 1,3-dicarbonyls with hydrazines remains the industrial baseline for generating the pyrazole core.

Mechanism of Action

The reaction proceeds via a double condensation.

-

Nucleophilic Attack: The hydrazine nitrogen attacks the most electrophilic carbonyl carbon, forming a hemiaminal.

-

Imine Formation: Elimination of water yields a hydrazone intermediate.

-

Cyclization: The second nitrogen attacks the remaining carbonyl.

-

Aromatization: Final dehydration establishes the aromatic system.

Visualization: Knorr Reaction Pathway

Figure 1: Step-wise mechanistic flow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Classical Condensation

Standard Operating Procedure for 3,5-Dimethyl-1H-pyrazole

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reactants: Charge the flask with Acetylacetone (10.0 g, 100 mmol) and Ethanol (50 mL).

-

Addition: Cool to 0°C in an ice bath. Dropwise, add Hydrazine Hydrate (80%, 6.5 mL, 110 mmol). Caution: Exothermic.

-

Reaction: Remove ice bath. Stir at room temperature for 1 hour, then reflux (80°C) for 2 hours.

-

Monitoring: Check TLC (EtOAc:Hexane 1:1). Look for the disappearance of the diketone spot.

-

Workup: Evaporate ethanol under reduced pressure. The residue will likely solidify.

-

Purification: Recrystallize from minimal hot ethanol or diethyl ether/petroleum ether.

-

Validation:

H NMR (CDCl

Advanced Methodology: Copper-Catalyzed Alkyne Hydroamination

The Knorr synthesis fails when unstable 1,3-dicarbonyls are required. A modern, atom-economical alternative utilizes terminal alkynes. This method involves the Glaser-Hay homocoupling of alkynes to form 1,3-diynes, followed by Cope-type hydroamination .

Why this method?

-

Substrate Availability: Terminal alkynes are more stable and available than specific 1,3-diketones.

-

Symmetry: Excellent for synthesizing symmetrical 3,5-disubstituted pyrazoles.

-

One-Pot: Can be telescoped into a single vessel.

Visualization: The 1,3-Diyne Pathway

Figure 2: Copper-catalyzed cascade synthesis via 1,3-diyne intermediates.

Experimental Protocol: One-Pot Cu-Catalyzed Synthesis

Reference Standard: Synthesis of 3,5-Diphenyl-1H-pyrazole

-

Catalyst System: In a reaction tube, dissolve CuCl (10 mol%) and TMEDA (20 mol%) in DMSO (5 mL). Stir under air (balloon) for 15 mins to activate the Cu(I)/Cu(II) cycle.

-

Coupling: Add Phenylacetylene (2.0 mmol). Stir at room temperature under

atmosphere (balloon) for 4–6 hours.-

Checkpoint: TLC should show conversion of alkyne to the less polar 1,3-diyne.

-

-

Cyclization: Add Hydrazine Monohydrate (5.0 mmol) directly to the mixture. Heat to 80°C for 12 hours.

-

Workup: Quench with water (20 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash organics with brine to remove DMSO.

-

Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Regioselective Control: 1,3-Dipolar Cycloaddition

When the target is an unsymmetrical 3,5-disubstituted pyrazole (especially

Mechanism

This is a [3+2] cycloaddition.[2] The regioselectivity is governed by the electronic polarization of the alkyne and the steric bulk of the diazo species.

-

Reaction:

-Tosylhydrazone (Diazo precursor) + Terminal Alkyne. -

Catalyst: Copper(I) or Silver(I) is often used to form a metal-carbene or metal-acetylide intermediate, directing the attack.

Comparative Data Analysis

| Feature | Knorr Synthesis | Cu-Catalyzed Diyne | 1,3-Dipolar Cycloaddition |

| Precursors | 1,3-Diketones | Terminal Alkynes | Tosylhydrazones + Alkynes |

| Atom Economy | Moderate ( | High | Moderate (Sulfinate waste) |

| Regioselectivity | Poor (for unsymmetrical) | N/A (Symmetrical targets) | Excellent |

| Conditions | Acidic/Basic Reflux | Oxidative/Aerobic | Mild/Base-mediated |

| Key Limitation | Availability of diketones | Limited to symmetrical | Preparation of hydrazones |

References

-

Knorr, L. (1883).[3][4] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

-

Fustero, S., et al. (2011). Recent advances in the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034.

-

Wang, L., Yu, X., Feng, X., & Bao, M. (2013). Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. The Journal of Organic Chemistry, 78(4), 1693–1700.

-

Westermeyer, A., et al. (2020).[1] Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones. Synlett, 31.

-

Kong, Y., Tang, M., & Wang, Y. (2014).[5] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579.[5]

Sources

- 1. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. mdpi.com [mdpi.com]

- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

Methodological & Application

Application Note: A Robust Two-Step Synthesis of 5-(4-phenoxyphenyl)-1H-pyrazole

Abstract

This application note provides a detailed, reliable, and efficient two-step protocol for the synthesis of 5-(4-phenoxyphenyl)-1H-pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis begins with the Knorr-type cyclocondensation of (4-phenoxybenzoyl)acetonitrile with hydrazine hydrate to yield an aminopyrazole intermediate, which is subsequently converted to the target compound via a deamination reaction. This guide offers in-depth explanations of the reaction mechanisms, step-by-step experimental procedures, characterization data, and safety considerations designed to ensure reproducibility and high purity of the final product.

Introduction and Scientific Context

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse pharmacological activities, which include anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The specific target molecule, 5-(4-phenoxyphenyl)-1H-pyrazole, incorporates a flexible phenoxyphenyl ether moiety, a common pharmacophore in drug design that can enhance binding affinity to biological targets.

The synthetic strategy outlined herein is a robust and logical pathway consisting of two primary transformations:

-

Pyrazole Ring Formation: A Knorr pyrazole synthesis, a classic and highly reliable method for constructing the pyrazole core from a 1,3-dicarbonyl equivalent and a hydrazine source.[1][2][3]

-

Deamination: A standard transformation to remove the amino group from the pyrazole intermediate, yielding the final target compound.[4][5]

A Note on the Starting Material: While the user topic specified starting from benzoylacetonitrile, a direct synthesis to the target molecule from this precursor is exceptionally complex and involves a lengthy, multi-step functionalization of the phenyl ring. For practical and efficient synthesis, this protocol starts with (4-phenoxybenzoyl)acetonitrile . This precursor already contains the required phenoxyphenyl group, streamlining the process into a high-yielding, two-step sequence suitable for laboratory and process chemistry scales. The synthesis of this precursor from materials like 4-phenoxybenzoic acid or 4-phenoxyacetophenone is well-documented in the literature.[6][7]

Overall Reaction Scheme

The two-step synthesis is depicted below:

-

Step 1: Knorr-Type Cyclocondensation (4-phenoxybenzoyl)acetonitrile reacts with hydrazine hydrate to form 5-(4-phenoxyphenyl)-1H-pyrazol-3-amine.

-

Step 2: Deamination

5-(4-phenoxyphenyl)-1H-pyrazol-3-amine is converted to the final product, 5-(4-phenoxyphenyl)-1H-pyrazole, via diazotization and reduction.

Reaction Mechanisms and Scientific Rationale

Step 1: Knorr-Type Pyrazole Synthesis

The formation of the aminopyrazole ring proceeds via a well-established cyclocondensation mechanism. [8][9]1. Nucleophilic Attack: The more nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile, (4-phenoxybenzoyl)acetonitrile. 2. Hydrazone Formation: Subsequent dehydration leads to the formation of a hydrazone intermediate. 3. Intramolecular Cyclization: The terminal amino group of the hydrazone then performs an intramolecular nucleophilic attack on the nitrile carbon. 4. Tautomerization & Aromatization: A series of proton transfers and tautomerization results in the formation of the stable, aromatic 3-amino-5-aryl-1H-pyrazole ring.

The use of a protic solvent like ethanol facilitates the necessary proton transfers, and heating provides the activation energy for the cyclization and dehydration steps.

Step 2: Deamination via Diazotization-Reduction

The removal of the 3-amino group is a classic transformation in heterocyclic chemistry.

-

Diazotization: The primary aromatic amine on the pyrazole ring reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0–5 °C) to form a pyrazolediazonium salt. [4]Keeping the temperature low is critical to prevent the premature decomposition of this unstable intermediate.

-

Reductive Dediazoniation: The diazonium salt is then reduced, replacing the -N₂⁺ group with a hydrogen atom. Hypophosphorous acid (H₃PO₂) is an effective reducing agent for this purpose, proceeding through a radical mechanism to afford the final deaminated pyrazole. [10]

Experimental Workflow Diagram

The following diagram illustrates the complete process flow from starting materials to the final purified product.

Caption: Overall workflow for the synthesis of 5-(4-phenoxyphenyl)-1H-pyrazole.

Detailed Experimental Protocols

Step 1: Synthesis of 5-(4-phenoxyphenyl)-1H-pyrazol-3-amine

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. | Quantity |

| (4-phenoxybenzoyl)acetonitrile | ≥97% | Major Supplier | N/A | 10.0 g (40.0 mmol) |

| Hydrazine Hydrate (~64% N₂H₄) | Reagent | Major Supplier | 7803-57-8 | 3.1 g (62.0 mmol) |

| Ethanol (Absolute) | ACS | Major Supplier | 64-17-5 | 150 mL |

| Round-bottom flask (250 mL) | - | - | - | 1 |

| Reflux Condenser | - | - | - | 1 |

| Magnetic Stirrer/Hotplate | - | - | - | 1 |

| Büchner Funnel & Flask | - | - | - | 1 |

Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-phenoxybenzoyl)acetonitrile (10.0 g, 40.0 mmol) and absolute ethanol (150 mL). Stir the mixture at room temperature until the solid is fully dissolved.

-

Addition of Hydrazine: Carefully add hydrazine hydrate (3.1 g, ~62.0 mmol, 1.55 equiv) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

-

Isolation: After the reaction is complete (as indicated by the consumption of the starting material), remove the heat source and allow the mixture to cool slowly to room temperature, and then in an ice bath for 1 hour. A precipitate will form.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) to remove any residual impurities.

-

Drying: Dry the resulting off-white to pale yellow solid under vacuum at 50 °C to a constant weight.

Expected Outcome:

-

Yield: 85-95%

-

Appearance: Off-white to pale yellow crystalline solid.

-

Purity (by ¹H NMR): >95%

Step 2: Synthesis of 5-(4-phenoxyphenyl)-1H-pyrazole

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. | Quantity |

| 5-(4-phenoxyphenyl)-1H-pyrazol-3-amine | From Step 1 | - | N/A | 8.0 g (30.4 mmol) |

| Sulfuric Acid (98%) | ACS | Major Supplier | 7664-93-9 | 15 mL |

| Sodium Nitrite (NaNO₂) | ≥97% | Major Supplier | 7632-00-0 | 2.5 g (36.5 mmol) |

| Hypophosphorous Acid (50% in H₂O) | Reagent | Major Supplier | 6303-21-5 | 20 mL |

| Sodium Hydroxide (NaOH) | ACS | Major Supplier | 1310-73-2 | As needed |

| Ethyl Acetate | ACS | Major Supplier | 141-78-6 | 300 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS | Major Supplier | 7757-82-6 | As needed |

| Silica Gel (for chromatography) | 230-400 mesh | - | - | As needed |

Procedure

-

Acidic Suspension: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of concentrated sulfuric acid (15 mL) in water (100 mL). Cool this solution to 0 °C in an ice-salt bath. Carefully add the 5-(4-phenoxyphenyl)-1H-pyrazol-3-amine (8.0 g, 30.4 mmol) portion-wise, maintaining the temperature below 10 °C.

-

Diazotization: Dissolve sodium nitrite (2.5 g, 36.5 mmol) in water (20 mL) and cool the solution to 0 °C. Add this NaNO₂ solution dropwise to the pyrazole suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture for an additional 30 minutes at 0-5 °C.

-

Reduction: Add hypophosphorous acid (20 mL, 50% solution) dropwise to the cold diazonium salt solution. A vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for 2-3 hours until gas evolution ceases.

-

Workup: Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a cold 50% (w/v) sodium hydroxide solution until the pH is ~8-9.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%). Further purification can be achieved by recrystallization from an ethanol/water mixture.

Data Presentation and Characterization

Summary of Synthesis

| Step | Product | Molecular Formula | MW ( g/mol ) | Typical Yield | Melting Point (°C) |

| 1 | 5-(4-phenoxyphenyl)-1H-pyrazol-3-amine | C₁₅H₁₃N₃O | 251.29 | 85-95% | ~160-165 |

| 2 | 5-(4-phenoxyphenyl)-1H-pyrazole | C₁₅H₁₂N₂O | 236.27 | 60-75% | ~135-140 |

Expected Analytical Data for Final Product

-

¹H NMR (400 MHz, DMSO-d₆): δ 13.10 (s, 1H, NH), 7.80-7.75 (m, 2H, Ar-H), 7.65 (d, J = 2.0 Hz, 1H, pyrazole-H), 7.45-7.38 (m, 2H, Ar-H), 7.20-7.10 (m, 5H, Ar-H), 6.80 (d, J = 2.0 Hz, 1H, pyrazole-H).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 157.1, 156.5, 141.2, 139.8, 130.1, 128.4, 125.9, 123.8, 119.2, 118.9, 102.5.

-

Mass Spec (ESI+): m/z 237.1 [M+H]⁺.

-

IR (KBr, cm⁻¹): 3150-3250 (N-H stretch), 3050 (Ar C-H stretch), 1590, 1510, 1485 (C=C, C=N stretch), 1240 (C-O-C stretch).

Safety and Handling Precautions

-

Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

-

Sodium Nitrite: Is a strong oxidizing agent and is toxic if ingested. Avoid contact with acidic solutions, which can release toxic nitrogen oxides.

-

Sulfuric Acid: Is extremely corrosive. Handle with extreme care, wearing acid-resistant gloves and eye protection. Always add acid to water, never the other way around.

-

Diazonium Salts: Are potentially explosive, especially when dry. Do not isolate the diazonium intermediate. Use it in situ immediately after its formation and keep the reaction temperature strictly controlled at 0-5 °C.

-

General Precautions: Perform all steps in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

References

-

Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 1883 , 16 (2), 2597–2599. [Link]

-

Chem Help ASAP. Knorr Pyrazole Synthesis. [Link]

-

J&K Scientific. Knorr Pyrazole Synthesis. J&K Scientific LLC, 2021 . [Link]

-

Name-Reaction.com. Knorr Pyrazole Synthesis. [Link]

-

Slideshare. Knorr Pyrazole Synthesis (M. Pharm). 2023 . [Link]

-

Patil, S. A. et al. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 2009 , 14(1), 166-181. [Link]

- Google Patents.

-

Butler, R. N. The Diazotization of Heterocyclic Primary Amines. Chemical Reviews, 1975 , 75 (2), 241–257. [Link]

-

O'Connor, C. J., & Mageswaran, S. Hypophosphorous acid-iodine: A novel reducing system. Part 1: Reduction of diaryl ketones to diaryl methylene derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1990 , 2557-2561. [Link]

- Google Patents.

Sources

- 1. name-reaction.com [name-reaction.com]

- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. researchgate.net [researchgate.net]

- 5. datapdf.com [datapdf.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. 4-PHENOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. researchgate.net [researchgate.net]

Application Note: A Researcher's Guide to the Rapid Microwave-Assisted Synthesis of 5-Aryl-1H-Pyrazoles

Introduction: The Pyrazole Scaffold and the Need for Synthetic Acceleration

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4] This has established the pyrazole moiety as a "privileged scaffold" in drug discovery, making the development of efficient and sustainable synthetic methodologies a critical objective for researchers.[1][5]

Traditionally, the synthesis of these vital compounds involves conventional heating methods that often require long reaction times, harsh conditions, and significant solvent usage, leading to lower yields and environmental concerns.[6] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[7][8] By utilizing microwave irradiation, chemists can achieve dramatic reaction rate accelerations, higher yields, and improved product purity, often with reduced solvent use.[9][10][11][12] Reactions that once took hours or days can now be completed in a matter of minutes, profoundly impacting the pace of research and development in the pharmaceutical industry.[9][13]

This application note provides a comprehensive guide to the microwave-assisted synthesis of 5-aryl-1H-pyrazoles, focusing on the robust and widely applicable cyclocondensation of α,β-unsaturated carbonyl compounds (chalcones) with hydrazines. We will delve into the underlying mechanism, provide a detailed and validated experimental protocol, and offer expert insights to ensure successful implementation in your laboratory.

The Science of Microwave-Assisted Synthesis

Unlike conventional heating which relies on slow, inefficient heat transfer through convection, MAOS utilizes dielectric heating.[10] This process occurs through two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules within the reaction mixture, such as reagents and solvents, attempt to align with the rapidly oscillating electric field of the microwave irradiation. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[10] This "volumetric" heating avoids the "hot-wall" effect seen in conventional methods, resulting in more selective and cleaner reactions. The outcome is a highly efficient and direct transfer of energy to the molecules, which is the principal reason for the dramatic acceleration of reaction rates.[7]

Synthetic Pathway: Cyclocondensation of Chalcones and Hydrazine

A prevalent and reliable method for constructing the 5-aryl-1H-pyrazole core is the reaction between an aryl-substituted chalcone and hydrazine hydrate.[3][6][14] The reaction proceeds via a cyclocondensation mechanism.

Plausible Reaction Mechanism:

The synthesis is initiated by the nucleophilic attack of the terminal nitrogen of hydrazine onto the β-carbon of the α,β-unsaturated ketone (a Michael addition), or a regioselective attack on the carbonyl carbon. This is followed by an intramolecular cyclization where the other hydrazine nitrogen attacks the carbonyl carbon, forming a heterocyclic intermediate. The final step involves the dehydration (loss of a water molecule) of this intermediate to yield the stable aromatic 5-aryl-1H-pyrazole ring.[15] A catalytic amount of acid, such as glacial acetic acid, is often employed to facilitate the cyclization and dehydration steps.[3][4]

Caption: Plausible mechanism for pyrazole formation.

Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-3-phenyl-1H-pyrazole

This protocol details a representative synthesis using a common chalcone precursor. It is designed to be self-validating through clear characterization checkpoints.

Objective: To synthesize 5-(4-chlorophenyl)-3-phenyl-1H-pyrazole from 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one and hydrazine hydrate using a dedicated microwave reactor.

Materials and Equipment:

-

1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone, 0.01 mol)

-

Hydrazine Hydrate (80% solution, 0.01 mol)

-

Glacial Acetic Acid (catalytic amount, ~0.5 mL)

-

Ethanol (Reagent grade)

-

Deionized Water

-

10 mL microwave reaction vessel with a magnetic stir bar

-

Dedicated Microwave Synthesizer

-

Standard laboratory glassware for filtration and recrystallization

-

TLC plates (Silica gel 60 F254)

-

Analytical instruments for characterization (NMR, IR, MS)

Step-by-Step Procedure:

-

Reaction Setup: In a 10 mL microwave reaction vessel, combine the chalcone (0.01 mol), hydrazine hydrate (0.01 mol), and ethanol (5 mL).

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (~0.5 mL) to the mixture. Glacial acetic acid serves both as a cyclocondensation catalyst and improves the energy absorption from the microwave field.[4]

-

Vessel Sealing: Securely cap the reaction vessel. Ensure the seal is tight to withstand the pressure generated during heating.

-

Microwave Irradiation: Place the vessel inside the microwave synthesizer cavity. Irradiate the mixture for 10 minutes at a constant power of 280-350 Watts .[3][16] Set the temperature limit to 100-110°C. Expertise Note: These parameters provide a balance between rapid heating and preventing degradation of the product. The reaction is often complete within minutes, a significant advantage over conventional refluxing which can take several hours.[13][14]

-

Post-Reaction Cooling: After irradiation is complete, allow the vessel to cool to room temperature (or use the instrument's automated cooling system) before carefully opening it to avoid solvent flashing.

-

Product Isolation: Pour the cooled reaction mixture into a beaker containing cold water (~50 mL). A precipitate of the crude product should form.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold water to remove any residual acetic acid and unreacted hydrazine hydrate.

-

Purification: Recrystallize the crude solid from an ethanol-water mixture to obtain the pure 5-(4-chlorophenyl)-3-phenyl-1H-pyrazole.[3] Dry the purified crystals under vacuum.

Characterization (Trustworthiness Pillar):

-

Yield: Expected yields for this microwave-assisted method are typically high, often in the range of 75-90%.[4][17]

-

Appearance: A white or off-white crystalline solid.

-

Melting Point: Compare with literature values to confirm identity and purity.

-

Spectroscopic Analysis:

-

¹H NMR: Expect characteristic signals for the aromatic protons and a distinct singlet for the pyrazole CH proton. The N-H proton may appear as a broad singlet.

-

IR (KBr, cm⁻¹): Look for the N-H stretching band (around 3300-3400 cm⁻¹), C=N stretching (around 1590 cm⁻¹), and aromatic C-H stretching.[18]

-

Performance and Scope

The true power of MAOS lies in its broad applicability and superior performance compared to conventional methods. The table below summarizes data from various studies, highlighting the efficiency of the microwave approach.

| Chalcone Precursor | Hydrazine Derivative | Solvent/Catalyst | Method | Time | Yield (%) | Reference |

| Substituted Aryl Chalcone | Hydrazine Hydrate | Acetic Acid | Microwave | 10 min | High | [3] |

| Pyrazole Ketone + Aldehyde | - | NaOH | Conventional | 24 h | 55% | [13] |

| Pyrazole Ketone + Aldehyde | - | - | Microwave | 20 min | 80% | [13] |

| 2'-Hydroxychalcones | Hydrazine Hydrate | - | Conventional | 4-5 h | 60-70% | [11] |

| 2'-Hydroxychalcones | Hydrazine Hydrate | - | Microwave | 5-10 min | 85-94% | [11] |

| Benzoylacetonitriles | Hydrazide | Acetic Acid/Methanol | Microwave | 10-15 min | 72-82% | [4] |

General Workflow and Troubleshooting

Caption: General workflow for microwave-assisted pyrazole synthesis.

Troubleshooting Guide:

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Inefficient microwave absorption. - Reaction time too short or temperature too low. - Reagent degradation or impurity. | - Add a polar co-solvent (e.g., ethanol, DMF) or a catalytic amount of acid to improve energy coupling. - Incrementally increase irradiation time or temperature. - Verify the purity of starting materials. |

| Formation of Side Products | - Temperature too high, causing decomposition. - Incorrect stoichiometry. | - Reduce the reaction temperature or power setting. - Ensure accurate molar ratios of reactants. - Optimize purification; a different recrystallization solvent or column chromatography may be needed. |

| Reaction Stalls | - Insufficient catalytic activity. | - Slightly increase the amount of glacial acetic acid or consider an alternative catalyst like piperidine. |

| Pressure Error in Reactor | - Solvent vapor pressure exceeds instrument limits. | - Reduce the reaction volume or select a solvent with a higher boiling point. Ensure the reaction temperature is set below the solvent's boiling point. |

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of medicinally relevant heterocycles like 5-aryl-1H-pyrazoles. The methodology offers unparalleled advantages in terms of speed, efficiency, and sustainability, aligning perfectly with the principles of green chemistry.[1][7][9] By replacing hours of conventional heating with mere minutes of microwave irradiation, researchers can significantly accelerate the synthesis-testing cycle in drug discovery, enabling faster identification and optimization of lead compounds. The protocols and insights provided in this guide are intended to empower scientists to confidently adopt this powerful technology, fostering innovation in pharmaceutical and chemical research.

References

-

Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl] - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Microwave-Assisted Synthesis in Drug Development - EPCP. (n.d.). European Pharmaceutical Contractor. [Link]

-

Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020, April 7). National Center for Biotechnology Information. [Link]

-

Pal, S., Mareddy, J., & Devi, N. S. (n.d.). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. SciELO. [Link]

-

Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020, April 7). Royal Society of Chemistry. [Link]

-

Microwave-Assisted Heterocyclic Chemistry for Undergraduate Organic Laboratory. (2023, October 31). Green Chemistry. [Link]

-

Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024, July 27). International Journal of Pharmaceutical Sciences. [Link]